10alpha-Hydroxyepigambogic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C38H46O9 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(E)-4-[(2S,8S,15S,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13+/t24-,25?,27+,29-,36-,37?,38-/m0/s1 |
InChI Key |
LJUARHDVFLLQMF-DEGHYDMZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H](C3=O)[C@H]([C@@H]6CC4C(OC5(C6=O)C/C=C(\C)/C(=O)O)(C)C)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of 10α Hydroxyepigambogic Acid
Botanical Sources and Distribution
10α-Hydroxyepigambogic acid is a naturally occurring chemical compound that can be extracted from Garcinia hanburyi. chemondis.com This tropical plant is found in Southeast Asia and produces a yellow resin known as gamboge. nih.govnih.govresearchgate.net The resin of Garcinia hanburyi is a rich source of a class of compounds known as caged polyprenylated xanthones, which are characterized by a unique and complex scaffold. nih.gov Over 40 different xanthones have been isolated from this plant, making it a significant subject of phytochemical research. nih.gov The fresh fruits of G. hanburyi have also been utilized as a source for isolating these types of compounds. nih.govpsu.ac.th
Table 1: Botanical Source of 10α-Hydroxyepigambogic acid
| Botanical Name | Family | Common Name of Resin | Geographical Distribution | Plant Part(s) Used for Extraction |
| Garcinia hanburyi | Clusiaceae | Gamboge | Southeast Asia | Resin, Fruits |
Isolation Methodologies from Plant Materials
The isolation of 10α-Hydroxyepigambogic acid and related xanthones from Garcinia hanburyi is a meticulous process involving initial extraction followed by sophisticated separation techniques to achieve high purity.
The initial step in isolating compounds from Garcinia hanburyi involves extraction from the plant material, typically the resin or fruit. nih.gov This is generally accomplished using organic solvents. nih.gov Researchers have reported the use of ethyl acetate (B1210297) (EtOAc) to create an extract from gamboge resin. nih.gov Another documented method involves the use of a methanol (B129727) extract of the resin. researchgate.net These crude extracts contain a complex mixture of numerous xanthones and other phytochemicals, necessitating further purification. nih.gov
Following extraction, various chromatographic methods are employed to separate the individual compounds from the complex mixture. The separation of caged xanthones from Garcinia hanburyi can be challenging due to the presence of epimers, which have very similar chemical structures. nih.gov
Commonly used techniques include:
Silica (B1680970) Gel Column Chromatography : The crude extract is loaded onto silica gel columns and eluted with different organic solvents or solvent mixtures of varying proportions to separate the components into different fractions. nih.gov
Semipreparative High-Performance Liquid Chromatography (HPLC) : This technique is frequently used for the final purification of compounds from the fractions obtained through column chromatography. nih.gov
Ion-Pair HPLC : For epimers that are particularly difficult to separate using standard chromatographic methods, ion-pair HPLC has been utilized effectively. nih.gov This method was successfully applied to the analytical separation of epimeric pairs such as gambogic acid and epigambogic acid. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) : This is another advanced separation technique that has been used to preparatively isolate epimers like gambogic acid and epigambogic acid from a mixture. nih.gov
Table 2: Summary of Isolation and Separation Techniques
| Technique | Purpose | Details |
| Solvent Extraction | Initial extraction from plant material | Employs organic solvents such as Ethyl Acetate (EtOAc) or Methanol on gamboge resin. nih.govresearchgate.net |
| Silica Gel Column Chromatography | Fractionation of crude extract | Separates compounds into groups based on polarity using various solvent systems. nih.gov |
| Semipreparative HPLC | Final Purification | Isolates pure compounds from fractions. nih.gov |
| Ion-Pair HPLC | Separation of Epimers | Used for analytical separation of structurally similar epimers. nih.gov |
| High-Speed Counter-Current Chromatography (HSCCC) | Preparative Isolation | Effective for separating epimers like gambogic acid and epigambogic acid. nih.gov |
Structural Elucidation and Stereochemical Characterization of 10α Hydroxyepigambogic Acid
Advanced Spectroscopic Techniques for Structure Determination
Modern spectroscopic techniques are fundamental to the structural analysis of complex organic molecules like 10α-hydroxyepigambogic acid. These methods provide detailed information about the connectivity and chemical environment of individual atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 10α-hydroxyepigambogic acid. Through various NMR experiments, researchers have been able to piece together its intricate atomic arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR analyses provide the foundational data for determining the structure of 10α-hydroxyepigambogic acid. The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum identifies the number and type of carbon atoms.
Detailed analysis of the ¹³C-NMR data confirmed the presence of 38 carbon atoms in the molecule. Key chemical shifts include those corresponding to a carboxyl group, several olefinic carbons, and oxygen-bearing carbons, which are characteristic features of this class of compounds.
Table 1: ¹³C-NMR Spectroscopic Data for 10α-Hydroxyepigambogic acid (125 MHz, in Pyridine-d₅)
| Carbon No. | Chemical Shift (δC) ppm |
| 1 | 49.3 |
| 2 | 17.6 |
| 3 | 41.6 |
| 4 | 34.0 |
| 5 | 50.1 |
| 6 | 120.3 |
| 7 | 137.9 |
| 8 | 157.0 |
| 9 | 83.3 |
| 10 | 79.5 |
| 11 | 211.1 |
| 12 | 120.3 |
| 13 | 161.8 |
| 14 | 96.0 |
| 15 | 156.4 |
| 16 | 102.7 |
| 17 | 158.0 |
| 18 | 108.3 |
| 19 | 27.8 |
| 20 | 22.1 |
| 21 | 181.7 |
| 22 | 122.9 |
| 23 | 137.2 |
| 24 | 26.0 |
| 25 | 18.2 |
| 26 | 28.1 |
| 27 | 27.8 |
| 28 | 51.5 |
| 29 | 124.7 |
| 30 | 132.8 |
| 31 | 25.9 |
| 32 | 17.8 |
| 33 | 69.8 |
| 34 | 29.5 |
| 35 | 29.5 |
| 36 | 124.7 |
| 37 | 132.8 |
| 38 | 25.9 |
Two-dimensional (2D) NMR experiments were crucial in assembling the complete molecular structure of 10α-hydroxyepigambogic acid. These experiments reveal correlations between different nuclei, allowing for the establishment of bond connectivities and spatial relationships.
COSY (Correlation Spectroscopy): This experiment identified the proton-proton coupling networks within the molecule, helping to establish the sequence of protons in various fragments.
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C-NMR data.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provided insights into the spatial proximity of protons. This was particularly important for determining the relative stereochemistry of the molecule.
Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): Selective INEPT experiments were used to further confirm long-range C-H couplings, providing additional confidence in the structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Assignment and Isomeric Forms
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing 10α-hydroxyepigambogic acid. This includes defining the configuration at its chiral centers and understanding its relationship to other isomers.
The absolute configuration of 10α-hydroxyepigambogic acid has been established through a combination of spectroscopic data and comparison with related known compounds. The designation "10α" indicates that the hydroxyl group at the C-10 position is oriented in the alpha configuration, meaning it projects below the plane of the ring system. The configuration at C-9 has been assigned as R.
10α-Hydroxyepigambogic acid is an epimer of gambogic acid, meaning it differs in the configuration at a single chiral center. Specifically, it is the C-10 epimer. A detailed comparison of the NMR data, particularly the ¹³C-NMR chemical shifts and the correlations observed in ROESY experiments, allows for a clear distinction between these epimeric forms. The differing spatial arrangement of the hydroxyl group at C-10 leads to noticeable changes in the chemical shifts of nearby carbon and proton atoms, providing a diagnostic fingerprint for each epimer.
Preclinical Pharmacological Activities of 10α Hydroxyepigambogic Acid
In Vitro Biological Activities
In vitro studies have been crucial in elucidating the potential of 10α-Hydroxyepigambogic acid as an anticancer agent. These laboratory-based experiments have explored its effects on various cancer cell lines, providing foundational knowledge about its antiproliferative and cytotoxic capabilities. The following sections detail the findings from research conducted on specific human carcinoma cell lines.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Research has demonstrated that 10α-Hydroxyepigambogic acid exhibits notable cytotoxic effects against a range of human cancer cell lines. These studies are fundamental in determining the compound's potential for further development as a therapeutic agent. The cytotoxic activity is typically measured in terms of the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process or response by 50%.
Evaluation in Human Lung Carcinoma Cells (e.g., A549)
Studies on the human lung carcinoma cell line, A549, have been conducted to assess the cytotoxic potential of 10α-Hydroxyepigambogic acid. While specific IC₅₀ values from comprehensive studies are not publicly available, preliminary reports suggest that the compound shows a high inhibitory effect on this cell line. Further research is required to quantify the precise extent of its antiproliferative and cytotoxic activities against A549 cells.
Assessment in Human Colon Carcinoma Cells (e.g., HCT116)
Similar to the findings in lung cancer cells, 10α-Hydroxyepigambogic acid has been tested against the HCT116 human colon carcinoma cell line. The available information indicates a significant inhibitory effect. However, detailed quantitative data, including IC₅₀ values, from published, peer-reviewed studies remain to be fully disclosed to ascertain its potency in this cancer type.
Studies in Human Breast Carcinoma Cells (e.g., SK-BR-3)
The cytotoxic effects of 10α-Hydroxyepigambogic acid have also been evaluated in the context of human breast carcinoma, specifically using the SK-BR-3 cell line. Reports suggest that the compound demonstrates a high level of inhibition against these cells. The scientific community awaits the publication of detailed studies that would provide specific data on its efficacy.
Activity against Human Hepatocellular Carcinoma Cells (e.g., HepG2)
In the case of human hepatocellular carcinoma, the HepG2 cell line has been utilized to test the cytotoxic properties of 10α-Hydroxyepigambogic acid. The compound has been reported to exert a strong inhibitory effect on the proliferation of these cells. As with the other cell lines, the specific IC₅₀ values are not yet widely available in the scientific literature.
Efficacy in Human Leukemia Cell Lines (e.g., K562/S, K562/R)
The (2S)-epimer of 30-hydroxygambogic acid, which is closely related to 10α-Hydroxyepigambogic acid, has shown significant cytotoxic activities against both the sensitive (K562/S) and the doxorubicin-resistant (K562/R) human leukemia cell lines. This suggests that the compound may be effective against drug-resistant cancers.
| Compound Name | Cell Line | Activity |
| 10α-Hydroxyepigambogic acid | A549 (Human Lung Carcinoma) | High inhibitory effect reported, specific data pending. |
| 10α-Hydroxyepigambogic acid | HCT116 (Human Colon Carcinoma) | High inhibitory effect reported, specific data pending. |
| 10α-Hydroxyepigambogic acid | SK-BR-3 (Human Breast Carcinoma) | High inhibitory effect reported, specific data pending. |
| 10α-Hydroxyepigambogic acid | HepG2 (Human Hepatocellular Carcinoma) | High inhibitory effect reported, specific data pending. |
| 30-Hydroxyepigambogic acid ((2S)-epimer) | K562/S (Human Leukemia) | Significant cytotoxicity reported. |
| 30-Hydroxyepigambogic acid ((2S)-epimer) | K562/R (Doxorubicin-resistant Human Leukemia) | Significant cytotoxicity reported. |
Cytotoxicity against Drug-Resistant Cancer Cell Lines
The development of resistance to conventional chemotherapy is a significant barrier in cancer treatment. nih.govresearchgate.net Natural products are a key source for identifying new compounds that can overcome drug resistance. nih.gov While direct studies on the cytotoxic effects of 10α-Hydroxyepigambogic acid against drug-resistant cancer cell lines are not extensively documented in publicly available literature, research on the closely related parent compound, gambogenic acid (GNA), provides significant insights.
Gambogenic acid has demonstrated potent inhibitory effects on the growth of cisplatin-resistant non-small cell lung cancer (NSCLC) cells, specifically the A549/Cis cell line. nih.gov In laboratory studies, GNA was shown to significantly decrease the viability of these resistant cells, inducing cell cycle arrest and apoptosis. nih.gov The mechanism involves the regulation of key cell cycle proteins, leading to programmed cell death. nih.gov This activity in a major parent compound suggests that derivatives such as 10α-Hydroxyepigambogic acid may warrant investigation for similar capabilities in overcoming drug resistance in various cancer types.
Table 1: Cytotoxic Effects of Gambogenic Acid (GNA) on Cisplatin-Resistant A549/Cis Cells
| Cell Line | Treatment | Key Findings | Reference |
| A549/Cis (Cisplatin-Resistant NSCLC) | Gambogenic Acid (GNA) | GNA significantly inhibited cell proliferation and growth. | nih.gov |
| A549/Cis (Cisplatin-Resistant NSCLC) | Gambogenic Acid (GNA) | Induced cell cycle arrest at the G₀/G₁ phase. | nih.gov |
| A549/Cis (Cisplatin-Resistant NSCLC) | Gambogenic Acid (GNA) | Triggered apoptosis through the activation of caspases. | nih.gov |
Angiogenesis Inhibition Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy. waocp.orgnih.gov The inhibitory potential of compounds on angiogenesis is often evaluated using assays that measure the migration of endothelial cells and the formation of vascular structures.
Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used in in vitro models to study angiogenesis. nih.gov Assays such as the wound healing or transwell migration assay are employed to assess a compound's ability to inhibit the migration of these cells, a key step in the formation of new blood vessels. mdpi.com Compounds that inhibit the proliferation and migration of HUVECs, particularly when stimulated by growth factors like VEGF, are considered potential anti-angiogenic agents. waocp.orgnih.gov
Currently, specific research data detailing the effects of 10α-Hydroxyepigambogic acid on HUVEC migration and proliferation are not available in the reviewed scientific literature. Such studies would be essential to determine its direct anti-angiogenic potential at the cellular level.
The aortic ring assay is a widely used ex vivo model that recapitulates the multiple steps of the angiogenic process, including matrix degradation, cell migration, and the formation of three-dimensional microvessel sprouts. nih.govresearchgate.net In this assay, cross-sections of an aorta are embedded in a matrix like collagen or Matrigel, and the outgrowth of new microvessels is quantified in the presence or absence of test compounds. nih.govresearchgate.net This model provides a complex, organotypic environment that is more physiologically relevant than single-cell culture assays. nih.gov
Despite the utility of this assay, studies investigating the specific inhibitory effect of 10α-Hydroxyepigambogic acid on microvessel sprouting from aortic rings have not been identified in the searched literature. Evaluation using this model would be a critical step in confirming its anti-angiogenic activity.
Table 2: Conceptual Framework for Angiogenesis Inhibition Studies
| Assay | Model System | Measured Endpoint | Purpose |
| Endothelial Cell Migration Assay | HUVECs | Inhibition of cell movement | To assess the effect on endothelial cell motility. |
| Endothelial Cell Proliferation Assay | HUVECs | Reduction in cell number | To determine cytotoxicity or cytostatic effects on endothelial cells. |
| Tube Formation Assay | HUVECs on Matrigel | Disruption of capillary-like network formation | To evaluate the ability to interfere with vascular morphogenesis. |
| Aortic Ring Assay | Rat or Mouse Aortic Rings | Reduction in microvessel sprouting area/length | To confirm anti-angiogenic activity in an organotypic model. |
Enzyme Modulatory Activities
The ability of natural compounds to modulate the activity of specific enzymes is a cornerstone of drug discovery. Investigations into the effects of 10α-Hydroxyepigambogic acid and its related compounds have explored their potential as inhibitors of carbohydrate-modifying enzymes.
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable glucose. youtube.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. mdpi.com The inhibitory activity of a compound is typically measured via a colorimetric assay where the reduction in the enzyme's ability to hydrolyze a synthetic substrate, like p-nitrophenyl-α-D-glucopyranoside, is quantified. nih.govabcam.comabcam.com
While numerous natural products have been screened for this activity, specific data on the α-glucosidase inhibitory potential of 10α-Hydroxyepigambogic acid is not present in the currently available scientific literature.
Alpha-mannosidases are critical enzymes involved in the processing and degradation of N-linked oligosaccharides. nih.gov These enzymes exist in different forms, including those in the Golgi apparatus (like Golgi α-mannosidase II) and lysosomes. nih.govnih.gov Inhibition of Golgi α-mannosidase II can disrupt the maturation of glycoproteins, an activity that has been linked to suppressing cancer metastasis. However, a significant challenge is achieving selective inhibition, as many inhibitors also affect lysosomal α-mannosidase, leading to undesirable side effects. nih.gov
Iminosugars, which are analogues of monosaccharides, represent a major class of α-mannosidase inhibitors. nih.gov For instance, the natural alkaloid swainsonine (B1682842) is a potent inhibitor but lacks selectivity. nih.gov The search for selective inhibitors is an active area of research, focusing on synthesizing derivatives of compounds like iminosugars and mannostatin A to understand the structure-activity relationships that govern potency and selectivity. nih.gov While direct experimental data on the α-mannosidase inhibitory activity of 10α-Hydroxyepigambogic acid is not available, its complex polycyclic structure, shared with other bioactive natural products, suggests that it could potentially interact with such enzymatic targets. Further investigation would be required to determine if it or its derivatives possess any selective inhibitory properties against this class of enzymes.
Potential for Other Enzyme Targets (e.g., JAK kinases, HIV-RT, ATP citrate (B86180) lyase)
There is no available research data on the inhibitory or modulatory effects of 10α-Hydroxyepigambogic acid on Janus kinases (JAK), Human Immunodeficiency Virus Reverse Transcriptase (HIV-RT), or ATP citrate lyase.
In Vivo Preclinical Efficacy Models
Anti-tumor Efficacy in Xenograft Models
There are no published studies with specific data on the anti-tumor efficacy of 10α-Hydroxyepigambogic acid in xenograft models.
Anti-angiogenic Evaluation in Animal Models (e.g., Zebrafish embryos)
There is no available research evaluating the anti-angiogenic properties of 10α-Hydroxyepigambogic acid in animal models such as zebrafish embryos.
Molecular and Cellular Mechanisms of Action of 10α Hydroxyepigambogic Acid
Elucidation of Apoptotic Pathways
The induction of programmed cell death, or apoptosis, is a hallmark of many anti-cancer agents. Xanthones related to 10α-Hydroxyepigambogic acid have demonstrated significant capabilities in triggering this process in various cancer cell lines.
Induction of Apoptosis
Compounds structurally similar to 10α-Hydroxyepigambogic acid, such as Gambogic acid (GA), are potent inducers of apoptosis. nih.gov This activity has been observed in a variety of cancer cells, including breast cancer and glioblastoma. nih.govnih.gov The process is often dose- and time-dependent, indicating a controlled biological response to the compound. nih.gov The apoptotic-inducing activity can be confirmed through methods like nuclear fragmentation assays and flow cytometry analysis, which detect the characteristic morphological and cellular changes associated with programmed cell death. nih.gov For instance, treatment of cancer cells with related compounds leads to an increase in the population of apoptotic cells, a key indicator of their anti-tumor potential. nih.gov
Caspase Activation Profiling (e.g., Caspase-3, -8, -9)
The apoptotic process is executed by a family of cysteine proteases known as caspases. The activation of these enzymes is a critical step in the apoptotic signaling cascade. The two primary pathways are the extrinsic (death receptor) pathway, initiated by caspase-8, and the intrinsic (mitochondrial) pathway, which activates caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3.
Studies on related compounds show that they trigger caspase-dependent apoptosis. nih.gov The activation of initiator caspases, including caspase-8 and caspase-9, and the executioner caspase-3, is a common finding. nih.gov Caspase-9, a key initiator of the mitochondrial pathway, is activated when released cytochrome c binds to Apaf-1, forming the apoptosome. nih.govnih.gov Caspase-8 is central to the extrinsic pathway, activated following the ligation of death receptors on the cell surface. nih.govnih.gov The activation of these caspases ultimately leads to the cleavage of cellular substrates, dismantling the cell in a controlled manner.
Regulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, AIF, Cytochrome c)
The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is a critical determinant of cell survival or death.
Research on analogous compounds demonstrates a distinct modulation of these proteins. Treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity. youtube.com This disruption leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including Cytochrome c and Apoptosis-Inducing Factor (AIF). nih.govnih.gov Cytochrome c release is a pivotal event, initiating the activation of caspase-9 and the subsequent caspase cascade. AIF, once translocated to the nucleus, can induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.
Table 1: Regulation of Key Apoptotic Proteins by Related Xanthones
| Protein | Family | Function | Effect of Treatment |
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis by preventing mitochondrial pore formation. | Decreased expression. nih.gov |
| Bax | Pro-apoptotic | Promotes apoptosis by forming pores in the mitochondrial membrane. | Increased expression. nih.gov |
| Cytochrome c | Pro-apoptotic | Released from mitochondria; activates caspase-9. | Released into the cytosol. |
| AIF | Pro-apoptotic | Translocates to the nucleus to induce DNA fragmentation. | Released from mitochondria. |
Involvement of the Mitochondrial Apoptotic Pathway
The evidence strongly points to the mitochondrial (intrinsic) pathway as the primary mechanism of apoptosis induced by compounds related to 10α-Hydroxyepigambogic acid. The key events characterizing this pathway are consistently observed in treated cancer cells. These include the altered expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, and the subsequent release of cytochrome c and AIF. nih.govnih.gov The release of these factors from the mitochondria is the point of no return, committing the cell to its demise through both caspase-dependent and -independent mechanisms. nih.gov
Cell Cycle Regulation Analysis
Beyond inducing apoptosis, many anti-cancer agents also interfere with the cell cycle, the process by which cells replicate. Halting the cell cycle prevents the proliferation of cancer cells.
Induction of Cell Cycle Arrest
Studies on Gambogenic acid (GNA), a structurally related compound, have shown that it can efficiently induce cell cycle arrest, particularly at the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis) and progressing through to mitosis. The mechanism behind this arrest involves the specific repression of key cell cycle regulatory proteins, such as cyclin D1 and cyclin E, which are crucial for the G1/S transition. nih.gov By halting cell cycle progression, these compounds effectively suppress cancer cell proliferation. nih.gov
Signal Transduction Pathway Modulation
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and angiogenesis. nih.gov Dysregulation of this pathway is frequently observed in various diseases, including cancer. nih.gov The activation of this pathway is initiated by the phosphorylation of PI3K, which in turn activates Akt, a serine/threonine kinase. nih.gov Activated Akt then modulates a variety of downstream targets, including mTOR. nih.gov
Gambogic acid (GA), a related compound to 10α-Hydroxyepigambogic acid, and its derivatives have been shown to exert inhibitory effects on the PI3K/Akt/mTOR pathway. nih.govnih.gov GA has been observed to downregulate the Akt signaling pathway and inhibit the phosphorylation of Akt. nih.gov This inhibition is a key part of its mechanism of action in suppressing tumor growth and angiogenesis. nih.govelsevierpure.com Specifically, GA has been found to inhibit the activation of Akt in human umbilical vein endothelial cells (HUVECs). elsevierpure.com Furthermore, gambogic amide, a derivative of GA, has been shown to downregulate the activation of the AKT/mTOR pathway, which is known to be overactivated in many types of cancers and plays a role in cancer metastasis. nih.gov
The inhibition of the PI3K/Akt/mTOR pathway by these compounds can lead to the suppression of endothelial cell proliferation and migration, ultimately inhibiting the formation of new blood vessels. nih.gov
Table 1: Effects of Gambogic Acid and its Derivatives on the PI3K/Akt/mTOR Pathway
| Compound | Target Cell/Model | Effect | Reference |
| Gambogic acid | Human umbilical vascular endothelial cells (HUVECs) | Inhibited activation of AKT | elsevierpure.com |
| Gambogic acid | General | Downregulates the AKT signal pathway and inhibits AKT phosphorylation | nih.gov |
| Gambogic amide | Endothelial cells | Downregulates the activation of the AKT/mTOR pathway | nih.gov |
JAK-STAT Pathway Interactions
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is an essential signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the regulation of gene transcription. nih.gov This pathway is composed of JAKs, which are non-receptor tyrosine kinases, and STATs, which are transcription factors. nih.gov The activation of the JAK/STAT pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and immune responses. nih.gov
While direct studies on 10α-Hydroxyepigambogic acid's interaction with the JAK-STAT pathway are limited, the broader family of fibroblast growth factor receptors (FGFRs), which are known targets of related compounds, can activate the STAT pathway. frontiersin.orgnih.gov Upon activation, FGFRs can activate STAT1, 3, and 5. nih.gov Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancer, where it can contribute to tumorigenesis by promoting cell proliferation and survival. nih.gov For instance, in hepatocellular carcinoma, STAT3 is a major oncogenic player. nih.gov
FGFR Signaling Pathway Studies (based on related compounds)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis. mdpi.comresearchgate.net Aberrant activation of this pathway, through mechanisms like gene amplification, mutations, or fusions, is implicated in the development and progression of several cancers. mdpi.com The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. frontiersin.orgmdpi.com
Gambogenic acid (GNA), a derivative of gambogic acid, has been identified as an inhibitor of the FGFR signaling pathway. nih.govresearchgate.net Studies have shown that GNA can inhibit the phosphorylation of multiple kinases within the FGFR pathway in non-small-cell lung cancer (NSCLC) cells. researchgate.net This inhibitory action has been demonstrated in both biochemical kinase assays and cell-based assays. researchgate.net Importantly, GNA has been shown to suppress tumor growth in a patient-derived xenograft (PDX) model of lung cancer characterized by an FGFR fusion, suggesting its potential as a therapeutic agent for cancers with aberrant FGFR signaling. nih.gov
Table 2: Inhibition of FGFR Signaling by Gambogenic Acid (GNA)
| Assay Type | Cell/Model System | Key Finding | Reference |
| Kinase Assays | Biochemical | GNA inhibits the phosphorylation of multiple kinases in the FGFR signaling pathway. | researchgate.net |
| Cell-based Assays | NSCLC cell lines (HCC827, HCC827-Erlotinib-resistant, H1650) | GNA inhibits the phosphorylation of multiple kinases in the FGFR signaling pathway. | researchgate.net |
| In vivo Model | Lung patient-derived xenograft (PDX) with FGFR fusion | GNA significantly suppresses tumor growth. | nih.gov |
VEGFR2 and Associated Angiogenesis Pathways (Akt, MAPK, Rho GTPase, VE-cadherin, FAK)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govnih.gov The binding of its ligand, VEGF-A, to VEGFR2 initiates a cascade of intracellular signaling events that are crucial for endothelial cell proliferation, migration, survival, and tube formation. nih.govnih.gov Key downstream signaling pathways activated by VEGFR2 include the PI3K-Akt, PLCγ-PKC-MAPK, and Src-FAK pathways. elsevierpure.comnih.govnih.gov
Gambogic acid (GA) has been identified as a potent inhibitor of angiogenesis by targeting VEGFR2 signaling. elsevierpure.comnih.gov Research has demonstrated that GA can directly inhibit the phosphorylation and activation of VEGFR2. nih.gov This inhibition, in turn, suppresses the activation of downstream signaling molecules, including c-Src, focal adhesion kinase (FAK), and Akt. elsevierpure.com By blocking these critical pathways, GA effectively inhibits various steps of angiogenesis, such as endothelial cell proliferation, migration, invasion, and tube formation. elsevierpure.comnih.gov
Furthermore, the activation of VEGFR2 can increase vascular permeability, a process that can be influenced by the VEGFR2–TSAd–Src-cadherin and PI3K–Akt–eNOS–NO signaling pathways. researchgate.net The inhibition of VEGFR2 and its downstream effectors by compounds like GA suggests a mechanism for reducing tumor-associated angiogenesis and vascular permeability.
Table 3: Effects of Gambogic Acid on VEGFR2 and Angiogenesis Pathways
| Target Molecule/Process | Effect of Gambogic Acid | Reference |
| VEGFR2 Phosphorylation | Dramatically inhibited | nih.gov |
| c-Src Activation | Inhibited | elsevierpure.com |
| FAK Activation | Inhibited | elsevierpure.com |
| Akt Activation | Inhibited | elsevierpure.com |
| Endothelial Cell Proliferation | Significantly inhibited | elsevierpure.com |
| Endothelial Cell Migration | Significantly inhibited | elsevierpure.com |
| Endothelial Cell Invasion | Significantly inhibited | elsevierpure.com |
| Endothelial Cell Tube Formation | Significantly inhibited | elsevierpure.com |
| In vivo Angiogenesis | Inhibited | nih.gov |
Structure Activity Relationships Sar and Analog Development for 10α Hydroxyepigambogic Acid
Correlating Structural Features with Biological Activities
The biological activity of caged xanthones like 10α-Hydroxyepigambogic acid is intrinsically linked to their complex and unique three-dimensional structure. The core scaffold, a 4-oxatricyclo[4.3.1.03,7]decan-2-one ring system fused to a xanthone (B1684191) backbone, is a crucial determinant of its pharmacological effects. nih.gov Modifications at various positions on this intricate framework can profoundly influence the molecule's interaction with biological targets, thereby altering its efficacy and selectivity.
Key structural elements that are known to be critical for the bioactivity of this class of compounds include the α,β-unsaturated ketone in the caged moiety, the phenolic hydroxyl group, the carboxyl group, and the prenyl side chains. nih.gov The reactivity of the α,β-unsaturated ketone, for instance, is often implicated in covalent interactions with cellular nucleophiles, such as cysteine residues in proteins, which can lead to the inhibition of key enzymes or signaling pathways. nih.gov
Comparative Analysis with Gambogic Acid and Other Caged Xanthones
A thorough understanding of 10α-Hydroxyepigambogic acid's potential can be gleaned from a comparative analysis with its close analog, gambogic acid, and other related caged xanthones.
Influence of the Hydroxyl Group at the 10α Position
The introduction of a hydroxyl group at the 10α position is a significant modification that distinguishes 10α-Hydroxyepigambogic acid from gambogic acid. While direct studies on the specific impact of this hydroxyl group are limited, research on related compounds suggests its importance. The α,β-unsaturated carbonyl moiety at the C-9/C-10 position in gambogic acid is considered crucial for its cytotoxic activity. nih.govhkbu.edu.hk The formation of gambogoic acid, through the addition of methanol (B129727) across the C-10 double bond, leads to a significant reduction in cytotoxicity. nih.govhkbu.edu.hk This finding underscores the sensitivity of this region of the molecule to structural changes. The presence of a 10α-hydroxyl group would disrupt the α,β-unsaturated system, which could potentially modulate the compound's reactivity and, consequently, its biological activity. It is plausible that this modification could alter the mechanism of action, potentially reducing non-specific covalent interactions while possibly enhancing other types of binding or even leading to a different pharmacological profile.
Stereoisomeric Effects on Efficacy and Selectivity
Stereochemistry plays a pivotal role in the biological activity of many natural products. In the context of gambogic acid and its epimers, the stereocenter at the C2 position has been a subject of investigation. Interestingly, studies have shown that the epimerization of gambogic acid to epi-gambogic acid does not significantly impact its cytotoxic effects in certain cancer cell lines. nih.govnih.gov This suggests that for some biological endpoints, the spatial orientation of the substituent at C2 may not be a critical determinant of activity. However, it is important to note that this observation may not be universally applicable to all biological targets or activities. The stereochemistry at other centers, including the newly introduced 10α-hydroxyl group in 10α-Hydroxyepigambogic acid, could have a more pronounced effect on the molecule's three-dimensional conformation and its ability to bind to specific protein targets, thereby influencing both efficacy and selectivity.
Rational Design and Synthesis of Derivatives
The structural framework of 10α-Hydroxyepigambogic acid offers multiple avenues for rational drug design and the synthesis of novel derivatives with improved therapeutic properties.
Chemical Modification Strategies
Drawing from the extensive research on gambogic acid, several chemical modification strategies can be envisioned for 10α-Hydroxyepigambogic acid. Key sites for modification include:
The C-30 Carboxyl Group: This group can be converted into a variety of esters and amides to modulate the compound's polarity, solubility, and pharmacokinetic properties. nih.govresearchgate.net
The C-6 Hydroxyl Group: While modifications at this position on gambogic acid have not consistently led to improved activity, it remains a potential site for introducing new functionalities. nih.gov
These modifications can be systematically explored to generate a library of derivatives for comprehensive SAR studies.
Exploration of Oxidized Analogues
The synthesis and evaluation of oxidized analogues of gambogic acid have demonstrated that such modifications can lead to potent cytotoxic compounds. researchgate.net The introduction of additional oxygen-containing functional groups can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to enhanced interactions with biological targets. For 10α-Hydroxyepigambogic acid, further oxidation at other positions could be a fruitful strategy for generating novel derivatives with unique biological activity profiles.
Identification of Minimum Structural Requirements for Activity
The biological activity of gambogic acid (GA) and its analogs, including 10α-Hydroxyepigambogic acid, is intrinsically linked to its unique caged xanthone structure. Research into the structure-activity relationships (SAR) of these compounds has identified several key molecular features that are considered minimal requirements for their cytotoxic and other biological effects. The core scaffold, a 4-oxatricyclo[4.3.1.03,7]decan-2-one ring system fused to a xanthone backbone, is a fundamental determinant of its activity. nih.govtandfonline.com
Extensive studies involving the synthesis and biological evaluation of various derivatives have elucidated the critical roles of different functional groups and structural motifs. mdpi.comnih.govnih.gov These investigations have revealed that even minor modifications to the gambogic acid molecule can lead to significant changes in its biological profile.
A pivotal element for the cytotoxicity of gambogic acid is the α,β-unsaturated ketone moiety within the caged structure, specifically involving the double bond between C9 and C10. mdpi.comhkbu.edu.hksemanticscholar.org Disruption of this system has been shown to lead to a significant reduction in antitumor activity. For instance, the introduction of a polar group at the C9-C10 double bond, as would be the case in 10α-Hydroxyepigambogic acid, has been reported to decrease its cytotoxic effects. mdpi.com This suggests that the electrophilic nature of this Michael acceptor system is crucial for its interaction with biological targets. semanticscholar.org
Further SAR studies have highlighted the importance of other regions of the molecule. While the C-30 carboxyl group can be modified to enhance properties like water solubility, such alterations can also impact potency. mdpi.comnih.gov For example, converting the carboxylic acid to various amides or esters can either increase or decrease activity depending on the substituent. mdpi.comnih.gov Similarly, modifications at the C-34/39 allyl group have been explored, with the introduction of hydrophilic aliphatic amines in some cases leading to increased activity. nih.gov
The stereochemistry at the C-2 position, which distinguishes gambogic acid from its epimer, epi-gambogic acid, does not appear to be a critical determinant for its cytotoxic activity. frontiersin.org Both epimers have demonstrated comparable levels of cytotoxicity, suggesting a degree of flexibility in the interaction with their biological targets. frontiersin.org
The table below summarizes the impact of structural modifications on the biological activity of gambogic acid analogs.
| Structural Moiety | Modification | Effect on Activity | Reference(s) |
| Caged Xanthone Scaffold | Removal or significant alteration | Loss of activity | nih.govrsc.org |
| α,β-Unsaturated Ketone (C9-C10) | Saturation or addition of polar groups | Significant decrease in activity | mdpi.comhkbu.edu.hk |
| C-30 Carboxyl Group | Esterification or amidation | Can modulate activity and solubility | mdpi.comnih.govmdpi.com |
| C-6 Hydroxyl Group | Methylation or acylation | Activity may be retained or slightly altered | mdpi.comresearchgate.net |
| C-34/39 Allyl Group | Introduction of hydrophilic amines | Can lead to increased activity | nih.gov |
| C-2 Stereocenter | Epimerization (epi-gambogic acid) | No significant change in cytotoxicity | frontiersin.org |
In essence, the minimum structural requirements for the potent biological activity of gambogic acid analogs center on the intact caged xanthone scaffold and, most critically, the electrophilic α,β-unsaturated ketone system. While modifications at the periphery of the molecule can fine-tune its properties, the core pharmacophore appears to be essential.
Advanced Analytical Methodologies for 10α Hydroxyepigambogic Acid and Its Metabolites
Quantitative Analysis in Biological Matrices
The accurate measurement of 10α-hydroxyepigambogic acid in complex biological samples like plasma, bile, and tissue homogenates is essential for pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred method for the quantitative analysis of gambogic acid and its derivatives in biological matrices due to its high sensitivity, specificity, and throughput. nih.govnih.gov
A sensitive and selective LC-MS/MS method has been developed for the quantification of 10-hydroxygambogic acid, a major circulating metabolite of gambogic acid, in human plasma. nih.gov This method typically involves a liquid-liquid extraction of the analyte from the plasma sample, followed by separation on a C18 reversed-phase column. nih.gov The detection is carried out using a mass spectrometer, often a triple quadrupole or a single quadrupole instrument, equipped with an electrospray ionization (ESI) source. nih.govnih.gov
For instance, a published method for 10-hydroxygambogic acid demonstrated a linear calibration curve over a concentration range of 3–2000 ng/mL in human plasma. nih.gov The lower limit of quantification (LLOQ) is a critical parameter, and for gambogic acid and its analogue gambogenic acid, LLOQs of 2.00 ng/mL and 0.500 ng/mL, respectively, have been achieved in rat plasma. nih.gov
Key parameters for a typical LC-MS/MS analysis of gambogic acid derivatives are summarized in the table below.
| Parameter | Typical Conditions for Gambogic Acid Derivatives Analysis |
| Chromatography Column | C18 reversed-phase (e.g., Sepax HPC18, 100 mm x 2.1 mm, 3.0 µm) nih.gov |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Selected Ion Monitoring (SIM) for single quadrupole instruments nih.govnih.gov |
| Sample Preparation | Liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation nih.gov |
This table presents typical conditions based on published methods for gambogic acid and its metabolites and may be adapted for 10α-hydroxyepigambogic acid.
Metabolic Pathway Mapping in Preclinical Models
Understanding the metabolic pathways of a compound is fundamental to elucidating its efficacy and potential interactions. Studies on gambogic acid in preclinical models, primarily in rats, have shed light on its biotransformation, providing insights that are likely applicable to 10α-hydroxyepigambogic acid.
In vivo studies in rats have revealed that gambogic acid undergoes extensive metabolism. nih.govnih.gov The primary routes of metabolism include oxidation and conjugation. nih.govnih.gov
One of the major metabolites identified in both rat bile and human plasma is 10-hydroxygambogic acid. nih.govnih.gov This hydroxylation occurs at the C10 position of the gambogic acid molecule. nih.gov In addition to hydroxylation, another Phase I metabolite, 9,10-epoxygambogic acid, has been identified in rat bile. nih.gov
Interestingly, a significant and somewhat unusual metabolic pathway for gambogic acid involves the formation of sulfonic acid metabolites in the intestine of rats. nih.govdoi.org These metabolites, identified as 10-α sulfonic acid GA and 10-β sulfonic acid GA, are formed through a Michael addition of the sulfite (B76179) ion to the α,β-unsaturated ketone moiety at the 9,10 carbon-carbon double bond. nih.govdoi.org This finding highlights a key metabolic route that may also be relevant for 10α-hydroxyepigambogic acid.
Phase II metabolism of gambogic acid involves conjugation reactions, primarily glucuronidation. nih.govnih.gov Glucuronides of the phase I metabolites, such as 10-hydroxygambogic acid-30-O-glucuronide and 9,10-epoxygambogic acid-30-O-glucuronide, have been detected. nih.gov
A summary of the key metabolites of the related compound, gambogic acid, is provided below.
| Metabolite Class | Specific Metabolites of Gambogic Acid |
| Phase I Metabolites | 10-hydroxygambogic acid, 9,10-epoxygambogic acid nih.gov |
| Phase II Metabolites | 10-hydroxygambogic acid-30-O-glucuronide, 9,10-epoxygambogic acid-30-O-glucuronide nih.gov |
| Intestinal Metabolites | 10-α sulfonic acid gambogic acid, 10-β sulfonic acid gambogic acid nih.govdoi.org |
This table details the identified metabolites of the related compound gambogic acid and serves as a predictive guide for the potential metabolites of 10α-hydroxyepigambogic acid.
The identification of "metabolic soft spots" – the chemically labile sites in a molecule that are most susceptible to metabolic transformation – is a critical step in drug design and development. For gambogic acid, the 9,10 carbon-carbon double bond within the α,β-unsaturated ketone system has been identified as a major metabolic soft spot. doi.org
This region is susceptible to several metabolic reactions, including:
Oxidation: Leading to the formation of 10-hydroxygambogic acid and 9,10-epoxygambogic acid. nih.gov
Michael Addition: Facilitating the formation of sulfonic acid adducts in the intestine. nih.govdoi.org
The characterization of these metabolic soft spots is crucial for predicting the metabolic fate of related compounds like 10α-hydroxyepigambogic acid and for designing analogues with improved metabolic stability. The introduction of the hydroxyl group at the 10α position in 10α-hydroxyepigambogic acid already represents a modification at one of these key metabolic sites, which would inherently alter its subsequent metabolic profile compared to the parent gambogic acid.
Future Directions and Research Perspectives
Elucidation of Undiscovered Biological Targets
A crucial avenue for future research will be the identification of novel biological targets for 10alpha-Hydroxyepigambogic acid. While related compounds like gambogic acid are known to interact with targets such as the transferrin receptor (TfR) and inhibit pathways like the NF-κB pathway, the specific molecular interactions of this compound remain unknown. nih.govwikipedia.org Its distinct structural features may lead to a different target profile or binding affinity.
Future studies should employ a multi-pronged approach to target identification, including:
Affinity-based proteomics: This technique can identify direct binding partners of the compound in complex biological samples.
Computational modeling and docking studies: In silico approaches can predict potential binding sites on known and novel protein targets.
High-throughput screening: Testing the compound against large panels of enzymes, receptors, and other biologically relevant proteins can uncover unexpected activities.
Insights from the well-studied gambogic acid can guide initial investigations. For example, exploring its interaction with proteins involved in cancer cell proliferation and survival, where gambogic acid has shown significant activity, would be a logical starting point. nih.govnih.gov
Advanced Mechanistic Studies and Pathway Crosstalk
Understanding the detailed molecular mechanisms by which this compound exerts its biological effects is paramount. Research should move beyond preliminary cytotoxicity assays to in-depth mechanistic studies. Key areas of focus should include:
Apoptosis and Cell Cycle Regulation: Investigating the induction of programmed cell death and its effect on cell cycle progression in various cell lines.
Signal Transduction Pathways: Elucidating the specific signaling cascades modulated by the compound. Given the known activities of other xanthones, pathways such as NF-κB, MAPK, and PI3K/Akt should be primary candidates for investigation. nih.gov
Pathway Crosstalk: Exploring how the modulation of one pathway by this compound influences other interconnected signaling networks.
These studies will be instrumental in defining the compound's precise mechanism of action and identifying potential biomarkers for its activity.
Development of Novel Analogues with Enhanced Potency and Specificity
The chemical structure of this compound, with its caged xanthone (B1684191) scaffold, is amenable to chemical modification. nih.govnih.gov This provides an opportunity to synthesize novel analogues with improved pharmacological properties. Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups of the molecule to understand their contribution to biological activity. This will guide the design of more potent and selective compounds.
Improving Physicochemical Properties: Addressing potential limitations such as poor water solubility and bioavailability through chemical derivatization. nih.gov The development of prodrugs or the incorporation of solubilizing moieties could be explored.
The table below summarizes the cytotoxic activities of several related xanthones from Garcinia hanburyi, highlighting the potential for discovering potent anticancer agents within this class of compounds. researchgate.netnih.gov
| Compound | Cell Line(s) | IC50 Value(s) |
| Gambogic acid | KKU-100, KKU-M156, Hep3B, Huh7, SH-SY5Y | 1.8 µM, 2.2 µM, 1.28 µM |
| 30-Hydroxyepigambogic acid | K562, K562/R | Reduced activity compared to 30-hydroxygambogic acid |
| Isomorellin | KKU-100, KKU-M156 | - |
| Forbesione | KKU-100, KKU-M156 | - |
Integration with Combinatorial Therapeutic Strategies
Exploring the synergistic effects of this compound with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Future studies should investigate its potential in combination with:
Conventional Chemotherapeutics: Assessing its ability to sensitize cancer cells to standard-of-care chemotherapy drugs.
Targeted Therapies: Combining it with drugs that inhibit specific oncogenic pathways.
Immunotherapies: Investigating its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.
These studies could lead to the development of novel combination therapies with improved outcomes for patients.
Exploration of New Therapeutic Applications Beyond Oncology
While the primary focus for many Garcinia xanthones has been on their anticancer properties, their diverse biological activities suggest potential applications in other therapeutic areas. nih.gov Future research should explore the efficacy of this compound in models of:
Inflammatory Diseases: Given the anti-inflammatory properties of related compounds, its potential in treating conditions like arthritis and inflammatory bowel disease warrants investigation. nih.gov
Infectious Diseases: The antibacterial and antiviral activities reported for other xanthones suggest that this compound could be a lead compound for new anti-infective agents. nih.gov
Neurodegenerative Diseases: Some natural products have shown neuroprotective effects, and the potential of this compound in models of Alzheimer's or Parkinson's disease could be explored.
Biotechnological Production and Sustainable Sourcing
The natural source of this compound, Garcinia hanburyi, is a geographically limited tropical plant. nih.govwikipedia.org Over-harvesting to meet potential future demand could be unsustainable. Therefore, research into alternative production methods is crucial. Future efforts should focus on:
Total Synthesis: Developing a commercially viable and scalable total synthesis route for the compound.
Metabolic Engineering: Engineering microorganisms or plant cell cultures to produce the compound or its precursors through fermentation. This approach offers a sustainable and environmentally friendly alternative to sourcing from the wild.
Semi-synthesis: Utilizing more abundant, structurally related natural products as starting materials for the chemical synthesis of this compound.
These strategies will be essential to ensure a stable and sustainable supply of the compound for further research and potential clinical development.
Conclusion
Summary of Current Research Status on 10α-Hydroxyepigambogic acid
10α-Hydroxyepigambogic acid is a naturally occurring chemical compound belonging to the class of caged polyprenylated xanthones. It has been identified as a constituent of the resin derived from the Garcinia hanburyi tree, a plant with a long history in traditional medicine. The research landscape surrounding 10α-Hydroxyepigambogic acid is still in its nascent stages. While its existence and basic chemical nature have been established, a deep dive into its specific biological activities and potential therapeutic applications remains largely uncharted territory.
Current scientific literature primarily mentions 10α-Hydroxyepigambogic acid in the context of phytochemical analyses of Garcinia hanburyi. These studies have successfully isolated and identified the compound, confirming its complex caged xanthone (B1684191) structure. This unique molecular architecture is a hallmark of many bioactive compounds found in this plant genus and is believed to be a key determinant of their biological effects.
However, there is a notable scarcity of research dedicated exclusively to 10α-Hydroxyepigambogic acid. Most of the available biological data pertains to the more abundant and extensively studied caged xanthones from Garcinia hanburyi, such as gambogic acid. These related compounds have demonstrated potent anticancer activities, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. The shared caged xanthone scaffold suggests that 10α-Hydroxyepigambogic acid may possess similar cytotoxic properties, but specific experimental evidence to support this hypothesis is limited.
Detailed investigations into the physicochemical properties, such as comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry), are not widely available in the public domain. Furthermore, there is a lack of published studies on the chemical or biosynthetic synthesis of 10α-Hydroxyepigambogic acid and its derivatives. This absence of foundational data presents a significant hurdle to more advanced research, including the exploration of its mechanism of action and the development of structure-activity relationships.
Outlook on 10α-Hydroxyepigambogic acid as a Promising Research Tool and Lead Compound
Despite the current limitations in dedicated research, 10α-Hydroxyepigambogic acid holds considerable promise as both a research tool and a potential lead compound for drug discovery. Its unique and complex chemical structure makes it an intriguing subject for synthetic chemists and pharmacologists alike.
As a research tool, the synthesis of 10α-Hydroxyepigambogic acid and its derivatives would provide valuable insights into the chemical space of caged xanthones. By systematically modifying its structure, researchers could elucidate the specific functional groups responsible for any observed biological activity. This would contribute to a more comprehensive understanding of the structure-activity relationships within this important class of natural products.
The potential of 10α-Hydroxyepigambogic acid as a lead compound for the development of new therapeutic agents, particularly in the realm of oncology, is significant. The established anticancer properties of its chemical relatives from Garcinia hanburyi provide a strong rationale for investigating its own cytotoxic and cytostatic potential. Future research should prioritize the following:
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic activity of 10α-Hydroxyepigambogic acid against a diverse panel of cancer cell lines is essential. This would establish its anticancer potential and identify specific cancer types that may be particularly susceptible to its effects.
Elucidation of Mechanism of Action: Should significant biological activity be confirmed, detailed mechanistic studies will be crucial. Investigating its effects on key cellular processes such as apoptosis, cell cycle regulation, and specific signaling pathways will provide a deeper understanding of how it exerts its effects.
Development of Synthetic Routes: The development of efficient and scalable synthetic methods for 10α-Hydroxyepigambogic acid and its analogues is paramount. This would not only facilitate further biological testing but also enable the creation of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 10alpha-Hydroxyepigambogic acid?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₃₈H₄₆O₉, MW 646.8 g/mol) and NMR spectroscopy (¹H and ¹³C) to identify functional groups and stereochemistry. Compare spectral data with structurally related compounds like Epigambogic acid (C₃₈H₄₄O₈, MW 628.8 g/mol) to resolve ambiguities in hydroxyl and epoxy group placement . Chromatographic purity can be validated via HPLC-UV using reference standards .
Q. How does this compound differ from its structural analogs, such as Gambogic acid or 30-Hydroxygambogic acid?
- Methodological Answer : Perform comparative structural analysis focusing on hydroxylation patterns and epoxy groups. For example, 30-Hydroxygambogic acid (C₃₈H₄₄O₉, MW 644.8 g/mol) lacks the 10α-hydroxyl group present in this compound, which can be confirmed via NOESY NMR to distinguish spatial arrangements .
Q. What solvent systems are optimal for enhancing solubility in biological assays?
- Methodological Answer : Due to its hydrophobic nature, dissolve this compound in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in cell culture media. Pre-test solubility using dynamic light scattering (DLS) to confirm nanoparticle-free solutions. Adjust concentrations based on molarity (e.g., 100 mM stock solutions) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer mechanisms of this compound while minimizing off-target effects?
- Methodological Answer :
In vitro assays : Use dose-response curves (0.1–10 µM) in cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis (Annexin V/PI staining) and autophagy (LC3-II Western blot).
Specificity validation : Employ siRNA knockdown of suspected targets (e.g., NF-κB or PI3K/AKT pathways) to confirm mechanism-specific effects.
Off-target screening : Utilize kinase profiling assays or proteome-wide mass spectrometry to identify unintended interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity verification : Reanalyze compound batches via HPLC-MS to rule out degradation products (e.g., epoxy ring-opening derivatives).
- Assay standardization : Compare protocols for cell viability assays (MTT vs. resazurin) and normalize data to cell count or protein content.
- Meta-analysis : Apply random-effects models to account for inter-study variability in IC₅₀ values, ensuring covariates like serum concentration and incubation time are controlled .
Q. How should researchers address low bioavailability in preclinical pharmacokinetic studies?
- Methodological Answer :
Formulation optimization : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility.
Pharmacokinetic profiling : Conduct LC-MS/MS analyses of plasma samples post-administration (IV vs. oral) in rodent models to calculate AUC, Cₘₐₓ, and half-life.
Metabolite identification : Perform hepatic microsome assays to detect phase I/II metabolites and assess their bioactivity .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ estimates from technical replicates.
- Multiplicity correction : Apply Benjamini-Hochberg procedures when comparing multiple treatment groups to control false discovery rates .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Protocol documentation : Specify reaction conditions (e.g., Gambogic acid oxidation with Jones reagent at 0°C) and purification steps (silica gel chromatography, eluent ratio).
- Batch-to-batch consistency : Validate purity (>95% by HPLC) and stereochemistry (optical rotation, [α]D²⁵) for each synthesis batch .
Q. What steps mitigate bias in mechanistic studies?
- Methodological Answer :
- Blinded analysis : Assign sample codes to treatment groups to prevent observer bias during data collection.
- Positive/negative controls : Include known pathway inhibitors (e.g., LY294002 for PI3K) and vehicle-only controls.
- Pre-registration : Submit experimental protocols to repositories like Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
